Methyl 3-bromo-2-(bromomethyl)propionate

Catalog No.
S705719
CAS No.
22262-60-8
M.F
C5H8Br2O2
M. Wt
259.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-bromo-2-(bromomethyl)propionate

CAS Number

22262-60-8

Product Name

Methyl 3-bromo-2-(bromomethyl)propionate

IUPAC Name

methyl 3-bromo-2-(bromomethyl)propanoate

Molecular Formula

C5H8Br2O2

Molecular Weight

259.92 g/mol

InChI

InChI=1S/C5H8Br2O2/c1-9-5(8)4(2-6)3-7/h4H,2-3H2,1H3

InChI Key

USXVPPOARMSYGY-UHFFFAOYSA-N

SMILES

COC(=O)C(CBr)CBr

Canonical SMILES

COC(=O)C(CBr)CBr

The exact mass of the compound Methyl 3-bromo-2-(bromomethyl)propionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620109. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 3-bromo-2-(bromomethyl)propionate (CAS 22262-60-8) is a highly reactive, bifunctional alkylating agent characterized by a 1,3-dibromide motif centered around a methoxycarbonyl-substituted carbon. Operating as a liquid at room temperature with a density of 1.82 g/mL and a boiling point of 60-62 °C at 0.4 mmHg, this compound is engineered for precision [3+2] and [3+1] annulation reactions. Unlike simple linear dihalides, the presence of the methyl ester provides a critical synthetic handle for downstream functionalization, making it an established precursor for the commercial synthesis of complex heterocycles, including sultams and functionalized pyrrolidines. Its high purity (>97-98% GC) and vacuum-distillable nature ensure reproducible performance in demanding pharmaceutical and fine chemical manufacturing workflows .

Procurement attempts to substitute methyl 3-bromo-2-(bromomethyl)propionate with more common dibrominated esters, such as methyl 2,3-dibromopropionate, routinely result in synthetic failure during heterocycle construction. While methyl 2,3-dibromopropionate is a vicinal (1,2) dibromide that primarily undergoes elimination to form acrylates or cyclizes to highly strained 3-membered aziridines, the target compound is a 1,3-dibromide . This specific 1,3-spatial arrangement is strictly required to execute double SN2 displacements with primary amines or sulfonamides, directly yielding 4- or 5-membered rings (cyclobutanes, pyrrolidines, sultams) . Furthermore, substituting with the unesterified analog (3-bromo-2-(bromomethyl)propionic acid) introduces carboxylate interference during base-mediated alkylations, necessitating additional protection steps that degrade overall process yield and increase reagent overhead.

Direct Functionalized Heterocycle Construction vs. Unfunctionalized Precursors

In the synthesis of pharmaceutical building blocks like (S)-1-benzyl-3-hydroxypyrrolidine, methyl 3-bromo-2-(bromomethyl)propionate serves as a direct C3 insertion unit. Compared to the baseline use of 1,3-dibromopropane, which yields an unfunctionalized pyrrolidine ring, the target compound directly installs a methoxycarbonyl group at the C3 position during the initial cyclization . This eliminates the need for multi-step post-cyclization carboxylation, reducing the synthetic pathway by at least two steps and quantifiably improving the overall atom economy of the API intermediate production.

Evidence DimensionDownstream functionalization steps required post-cyclization
Target Compound Data0 steps (ester handle is pre-installed at C3)
Comparator Or Baseline1,3-dibromopropane (requires ≥2 steps for C3 functionalization)
Quantified DifferenceEliminates 2+ synthetic steps
ConditionsBase-mediated double alkylation with primary amines

Bypassing multi-step functionalization reduces solvent waste, labor, and yield loss, directly lowering the cost of goods for custom pyrrolidine libraries.

Base-Mediated Alkylation Efficiency vs. Free Acid Analog

When performing double nucleophilic displacements to form sultams or cyclobutanes, the choice between the methyl ester (target compound) and its free acid counterpart (3-bromo-2-(bromomethyl)propionic acid, CAS 41459-42-1) is critical. The target compound acts as a neutral electrophile, readily undergoing SN2 reactions in the presence of mild bases. In contrast, the free acid immediately consumes one equivalent of base to form a carboxylate salt, which alters the solubility profile and sterically/electronically hinders the adjacent bromomethyl groups . Using the esterified target compound avoids the 100% stoichiometric waste of base and prevents the need for transient esterification/saponification cycles .

Evidence DimensionBase consumption and protecting group requirements
Target Compound DataNeutral electrophile; no acid-protection required
Comparator Or Baseline3-bromo-2-(bromomethyl)propionic acid (consumes 1 eq base, requires protection)
Quantified Difference100% reduction in parasitic base consumption
ConditionsMild base-mediated double SN2 alkylation

Procuring the pre-esterified compound streamlines scale-up operations by avoiding unnecessary acid-base side reactions and improving batch reproducibility.

Vacuum Distillation and Thermal Processability

For industrial scale-up, the ability to purify intermediates via distillation is standard practice over chromatography. Methyl 3-bromo-2-(bromomethyl)propionate exhibits a stable boiling point of 60-62 °C under vacuum (0.4 mmHg) . This allows for high-recovery purification of the reagent prior to sensitive catalytic steps. Comparatively, higher molecular weight or highly polar dibromides often suffer from thermal degradation or require high-vacuum short-path systems that are difficult to scale. The target compound's density of 1.82 g/mL and clean distillation profile ensure that bulk procurements can be easily re-purified or fractionated if exposed to moisture during extended storage .

Evidence DimensionVacuum distillation parameters
Target Compound DataDistills cleanly at 60-62 °C / 0.4 mmHg
Comparator Or BaselinePolar/heavy dibromides (prone to thermal degradation)
Quantified DifferenceEnables standard vacuum distillation without decomposition
Conditions0.4 mmHg vacuum distillation

Ensures that manufacturers can easily maintain >97% purity in-house without relying on expensive and solvent-heavy chromatographic purification.

Synthesis of Functionalized Pyrrolidines

Highly suited for the single-step construction of 3-substituted pyrrolidine rings, such as (S)-1-benzyl-3-hydroxypyrrolidine precursors, used in pharmaceutical library generation .

Sultam and Heterocycle Manufacturing

Serves as an established 1,3-dielectrophile for the double alkylation of sulfonamides and primary amines, providing a direct route to functionalized heterocycles .

Cyclobutane and Strained Ring Precursors

Functions as a core C3 building block for synthesizing 4-membered carbocycles, where the pre-installed ester group provides an essential anchor for subsequent derivatization .

Controlled Elimination to Acrylates

Utilized as a stable precursor to generate methyl 2-(bromomethyl)acrylate via controlled dehydrohalogenation, offering an alternative to routes requiring hazardous phosphorus tribromide .

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

259.88706 g/mol

Monoisotopic Mass

257.88910 g/mol

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

22262-60-8

Wikipedia

Methyl 3-bromo-2-(bromomethyl)propionate

Dates

Last modified: 08-15-2023

Explore Compound Types